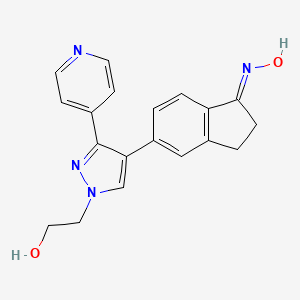
GDC-0879
Vue d'ensemble
Description
5-[1-(2-hydroxyethyl)-3-pyridin-4-yl-4-pyrazolyl]-2,3-dihydroinden-1-one oxime is a member of indanes.
Applications De Recherche Scientifique
Inhibiteur de B-Raf
GDC-0879 est synthétisé en tant qu'inhibiteur puissant et sélectif de B-Raf . Il a montré une activité contre diverses analyses in vitro et cellulaires, telles que les lignées cellulaires de mélanome A375 et de carcinome colorectal Colo205, toutes deux étant des mutants V600E de B-Raf . Lorsqu'il a été testé sur un panel de 140 kinases à sa dose efficace, this compound n'a montré une activité attendue que contre C-Raf .
Protection des Podocytes Rénaux
This compound a été identifié comme un médicament protecteur des podocytes . Il restaure la signalisation MAPK dans les podocytes et les protège d'une série d'inducteurs de la mort cellulaire . Cette découverte offre une nouvelle stratégie de repositionnement pour les thérapies ciblées du rein .
Traitement du Cancer
This compound a été conçu pour cibler une mutation BRAF spécifique (BRAF V600E) souvent trouvée dans les mélanomes . Il inhibe la voie de signalisation Raf/MEK/ERK dans les lignées cellulaires mutantes V600E de B-Raf , ce qui est pertinent pour la tumorigenèse .
Réduction des Niveaux de Phospho-ERK (pERK)
L'activité de this compound réduit les niveaux de phospho-ERK (pERK) . La valeur de la CI50 est de 63 nM dans la lignée cellulaire Malme-3M .
Repositionnement des Médicaments
This compound a été identifié pour le repositionnement des médicaments. Il a été constaté qu'il favorisait la survie des podocytes, ce qui pourrait aider à accélérer le développement de remèdes dans un domaine de besoins non satisfaits immenses .
Développement Préclinique
This compound est encore en phase de développement préclinique . La disposition de this compound a été évaluée dans des études de biopharmacie chez le chien .
Mécanisme D'action
GDC-0879, also known as (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, GDC0879, or AR-00341677, is a potent and selective inhibitor of B-Raf . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and kidney diseases .
Target of Action
The primary target of this compound is B-Raf , particularly the BRAF V600E mutation . B-Raf is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. In many types of cancers, B-Raf is mutated, leading to constant cell growth and proliferation .
Mode of Action
This compound binds to B-Raf, specifically the BRAF V600E mutation, inhibiting its activity . This inhibition disrupts the overactive signaling pathways in cancer cells, leading to reduced cell proliferation .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Raf/MEK/ERK pathway . By inhibiting B-Raf, this compound prevents the activation of this pathway, which is often overactive in cancer cells. This leads to a decrease in cell proliferation and survival .
Pharmacokinetics
This compound is orally bioavailable, making it a useful probe to interrogate RAF biology . The compound exhibits potent and selective inhibition of B-Raf, with an IC50 of 0.13 nM . The pharmacokinetics and disposition of this compound have been characterized in mouse, rat, dog, and monkey .
Result of Action
This compound has been shown to protect kidney podocytes from injury through paradoxical activation of the MEK/ERK pathway . It has also been found to promote podocyte survival against an array of cellular stressors . In cancer cells, this compound’s inhibition of the Raf/MEK/ERK pathway leads to reduced cell proliferation and survival .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, the responsiveness of BRAF V600E melanoma cells to this compound could be dramatically altered by pharmacologic and genetic modulation of the phosphatidylinositol 3-kinase pathway . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors within the cell .
Analyse Biochimique
Biochemical Properties
GDC-0879 interacts with several biomolecules, primarily enzymes and proteins involved in the Raf/MEK/ERK signaling pathway . It has been shown to inhibit B-Raf, a serine/threonine kinase, with an IC50 of 0.13 nM . This interaction leads to the inhibition of the downstream MEK and ERK kinases, thereby disrupting the signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the viability of B-Raf mutant cells, such as the MALME3M cell line . In A375 melanoma and Colo205 colorectal carcinoma cell lines, this compound exhibits dose-dependent pMEK1 inhibition . Furthermore, it has been found to protect kidney podocytes from injury by paradoxically activating the MEK/ERK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the B-Raf enzyme, leading to the inhibition of the Raf/MEK/ERK signaling pathway . This disruption of the signaling pathway can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to cause sustained pharmacodynamic inhibition of the Raf/MEK/ERK pathway in both cell line and patient-derived BRAF V600E tumors
Metabolic Pathways
This compound is involved in the Raf/MEK/ERK signaling pathway . It interacts with the B-Raf enzyme, leading to the inhibition of this pathway .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime involves the condensation of 2-hydroxyethyl pyrazole with pyridine-4-carboxaldehyde, followed by the reaction of the resulting product with 2,3-dihydro-1H-inden-1-one oxime in the presence of a base. The final step involves the isomerization of the resulting compound to obtain the (E)-isomer.", "Starting Materials": [ "2-hydroxyethyl pyrazole", "pyridine-4-carboxaldehyde", "2,3-dihydro-1H-inden-1-one oxime", "base" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyethyl pyrazole with pyridine-4-carboxaldehyde in the presence of a base to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with 2,3-dihydro-1H-inden-1-one oxime in the presence of a base to form the desired compound.", "Step 3: Isomerization of the resulting compound to obtain the (E)-isomer." ] } | |
Numéro CAS |
905281-76-7 |
Formule moléculaire |
C19H18N4O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18- |
Clé InChI |
DEZZLWQELQORIU-PYCFMQQDSA-N |
SMILES isomérique |
C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
SMILES |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
SMILES canonique |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol GDC 0879 GDC-0879 GDC0879 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)
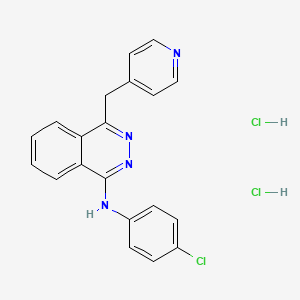
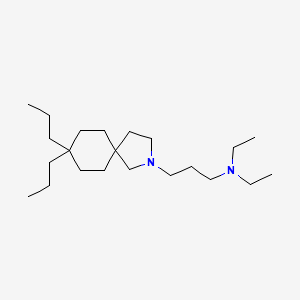
![3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile](/img/structure/B1683846.png)

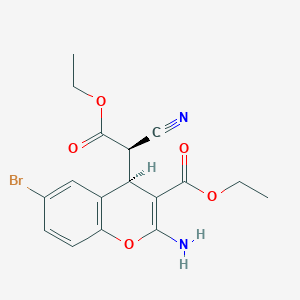
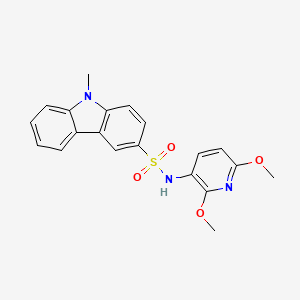
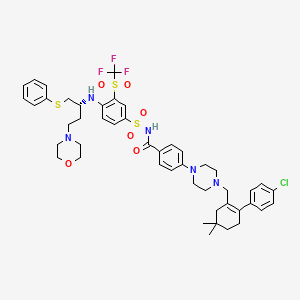
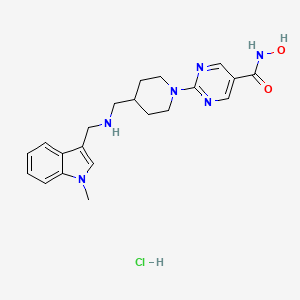

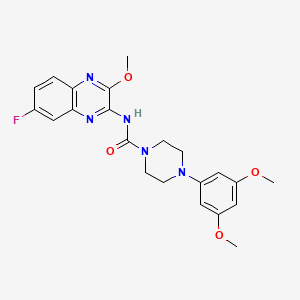
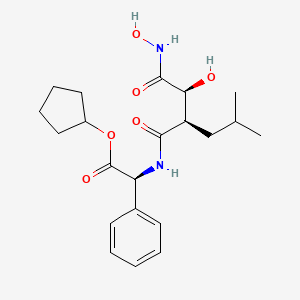
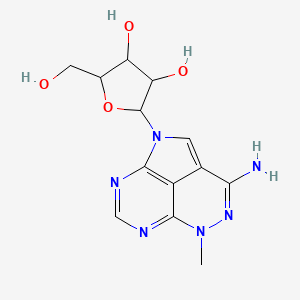
![N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide](/img/structure/B1683861.png)